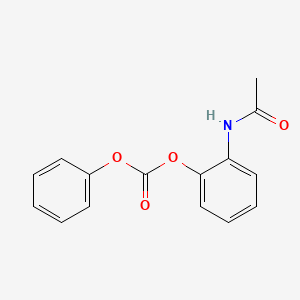

(2-acetamidophenyl) phenyl carbonate

Description

(2-Acetamidophenyl) phenyl carbonate is a carbonate ester derivative featuring a phenyl group and a 2-acetamidophenyl moiety. The acetamido group (-NHCOCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects, influencing its reactivity, solubility, and stability.

Key structural attributes:

- Carbonate backbone: Provides hydrolytic sensitivity, making it reactive under acidic or basic conditions.

- Aromatic systems: The phenyl groups contribute to π-π interactions and lipophilicity.

Properties

IUPAC Name |

(2-acetamidophenyl) phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)16-13-9-5-6-10-14(13)20-15(18)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCODGPVWNURRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-acetamidophenyl) phenyl carbonate typically involves the reaction of 2-acetamidophenol with phenyl chloroformate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

(2-acetamidophenyl) phenyl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to produce 2-acetamidophenol and phenol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl carbonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water or aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: 2-acetamidophenol and phenol.

Substitution: Various substituted phenyl carbonates depending on the nucleophile used.

Scientific Research Applications

(2-acetamidophenyl) phenyl carbonate has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: It can be used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: It can be used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (2-acetamidophenyl) phenyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The phenyl carbonate group can also undergo hydrolysis, releasing active intermediates that can interact with other molecular targets.

Comparison with Similar Compounds

Naphthalen-1-yl Phenyl Carbonate

(4-Acetamidophenyl) 2-Methylpropyl Carbonate

- Structure : Contains a para-substituted acetamidophenyl group and a branched alkyl (2-methylpropyl) carbonate.

- Alkyl vs. Aryl Carbonate: The 2-methylpropyl group increases flexibility and may lower thermal stability relative to rigid phenyl groups .

[Cyano(Phenyl)Methyl] Ethyl Carbonate

- Structure: Combines a cyano-substituted benzyl group with an ethyl carbonate.

- Molecular Weight: Not explicitly provided, but estimated to be lower than (2-acetamidophenyl) phenyl carbonate due to the smaller ethyl group.

- Key Differences: Electron-Withdrawing Cyano Group: Enhances electrophilicity of the carbonate, increasing susceptibility to nucleophilic attack compared to the electron-donating acetamido group . Ethyl Carbonate: Likely more hydrolytically labile than phenyl carbonates due to reduced resonance stabilization .

Diphenyl Carbonate (DPC)

- Structure : Simplest aromatic carbonate, with two phenyl groups.

- Relevance : Widely studied in industrial synthesis (e.g., polycarbonates).

- Key Differences :

- Catalytic Behavior : DPC synthesis via methyl phenyl carbonate (MPC) disproportionation is highly dependent on Pb-based catalysts (e.g., PbO/MgO), which show strong metal-support interactions and high Lewis acidity .

- Lack of Functional Groups : Unlike this compound, DPC lacks substituents that could participate in hydrogen bonding or steric modulation.

Physicochemical and Reactivity Comparisons

Hydrolytic Stability

- Ortho-Substituted Carbonates : The acetamido group in this compound may slow hydrolysis due to steric protection of the carbonate linkage, unlike unsubstituted DPC or alkyl carbonates .

- Para-Substituted Analogs : (4-Acetamidophenyl) derivatives likely exhibit faster hydrolysis due to reduced steric hindrance.

Catalytic Interactions

- Pb-Based Catalysts : Studies on MPC disproportionation highlight that MgO and ZrO₂ supports enhance Pb dispersion and Lewis acidity, critical for carbonate reactivity .

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |

|---|---|---|---|

| This compound | ~285 (estimated) | ~3.2 | Phenyl, ortho-acetamido |

| Naphthalen-1-yl phenyl carbonate | 264.27 | 4.7 | Naphthalene, phenyl |

| (4-Acetamidophenyl) 2-methylpropyl carbonate | ~271 (estimated) | ~3.5 | Para-acetamido, alkyl |

| Diphenyl carbonate | 214.22 | 2.8 | Phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.